molecular formula C7H4BrN3O2 B1524894 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1216475-30-7

8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B1524894
CAS No.: 1216475-30-7
M. Wt: 242.03 g/mol
InChI Key: HDEOWHVZVQHAPO-UHFFFAOYSA-N
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Description

8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a brominated heterocyclic aromatic organic compound. It is characterized by its molecular formula C7H4BrN3O2 and a molecular weight of 242.03 g/mol. This compound is known for its pale-yellow to yellow-brown solid appearance and is commonly used in scientific research and industrial applications.

Scientific Research Applications

Chemistry: In chemistry, 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is utilized to study enzyme inhibition and receptor binding. It is also employed in the development of new drugs targeting specific biological pathways.

Medicine: The compound has potential medicinal applications, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to interact with biological targets makes it a valuable candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications.

Mechanism of Action

The mechanism of action for “8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is not specified in the retrieved papers .

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, H332, H335 . The precautionary statements include P280, P305, P310, P338, P351 .

Future Directions

While specific future directions for “8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” were not found in the retrieved papers, there is a general interest in the development of new compounds with excellent antibacterial activity . Triazole compounds, which include “this compound”, are of particular interest due to their versatile biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including microwave-mediated, catalyst-free synthesis from enaminonitriles[_{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1 ... - MDPI. The reaction conditions typically involve heating the reactants under controlled temperatures and using specific catalysts to facilitate the formation of the triazolopyridine core.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The production process involves the use of advanced chemical reactors and purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1 ... - MDPI[{{{CITATION{{{_1{this compound](https://www.chemscene.com/1216475-30-7.html).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Comparison with Similar Compounds

  • 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine

  • 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid

  • 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Uniqueness: 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is unique due to its bromine atom, which imparts specific chemical properties and reactivity compared to its chlorinated or non-halogenated counterparts. This bromine atom enhances its utility in various chemical reactions and applications.

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Properties

IUPAC Name

8-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-1-4(7(12)13)2-11-3-9-10-6(5)11/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEOWHVZVQHAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=CN2C=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680936
Record name 8-Bromo[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216475-30-7
Record name 8-Bromo[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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